molecular formula C9H12N4S B12524391 1-carbamimidoyl-1-(3-methylphenyl)thiourea

1-carbamimidoyl-1-(3-methylphenyl)thiourea

Cat. No.: B12524391
M. Wt: 208.29 g/mol
InChI Key: YKEIQSSBDKPRLI-UHFFFAOYSA-N
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Description

1-carbamimidoyl-1-(3-methylphenyl)thiourea is an organosulfur compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the thiourea family, known for its diverse applications in organic synthesis, pharmaceuticals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-carbamimidoyl-1-(3-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base. This method is environmentally friendly and yields high purity products . Another method includes the reaction of anilines with thiophosgene, although this approach is less favored due to the toxic nature of thiophosgene .

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of primary amines and carbon disulfide in water, utilizing solar thermal energy to drive the reaction. This green synthesis method is operationally simple and yields high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-carbamimidoyl-1-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas .

Mechanism of Action

The mechanism of action of 1-carbamimidoyl-1-(3-methylphenyl)thiourea involves its interaction with various molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-carbamimidoyl-1-(3-methylphenyl)thiourea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile ligand in coordination chemistry and its broad-spectrum biological activities make it a compound of significant interest .

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-carbamimidoyl-1-(3-methylphenyl)thiourea

InChI

InChI=1S/C9H12N4S/c1-6-3-2-4-7(5-6)13(8(10)11)9(12)14/h2-5H,1H3,(H3,10,11)(H2,12,14)

InChI Key

YKEIQSSBDKPRLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=N)N)C(=S)N

Origin of Product

United States

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